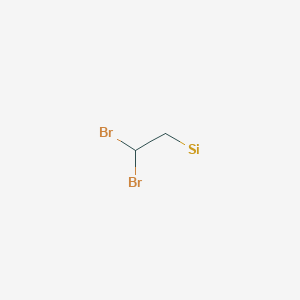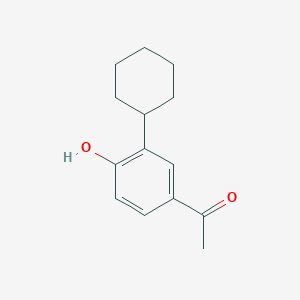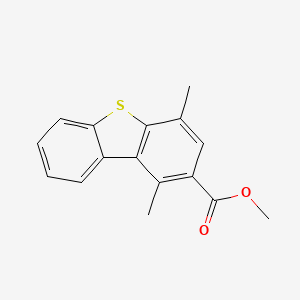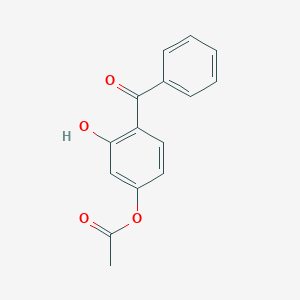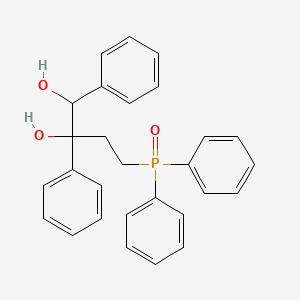
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol is an organophosphorus compound characterized by its unique structure, which includes a phosphoryl group attached to a butane backbone with two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol typically involves the reaction of diphenylphosphine oxide with a suitable butane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Diphenylphosphinylbutane-1,2-diol: Similar structure but with a phosphinyl group instead of a phosphoryl group.
1,2-Diphenylbutane-1,2-diol: Lacks the phosphoryl group, affecting its reactivity and applications.
Uniqueness
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol is unique due to its combination of a phosphoryl group with a butane backbone and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
22950-49-8 |
|---|---|
Fórmula molecular |
C28H27O3P |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
4-diphenylphosphoryl-1,2-diphenylbutane-1,2-diol |
InChI |
InChI=1S/C28H27O3P/c29-27(23-13-5-1-6-14-23)28(30,24-15-7-2-8-16-24)21-22-32(31,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27,29-30H,21-22H2 |
Clave InChI |
QSWKKZWNONLWNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
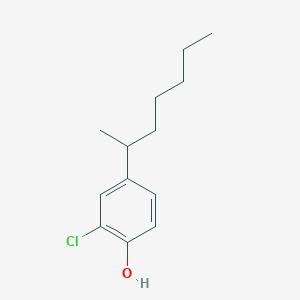
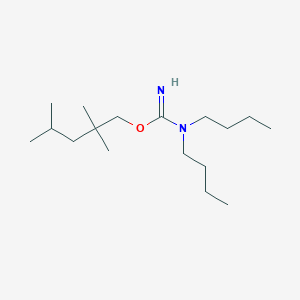
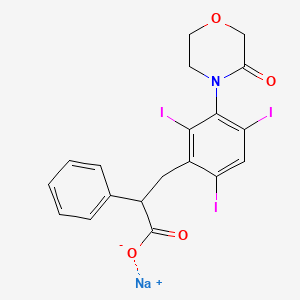
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
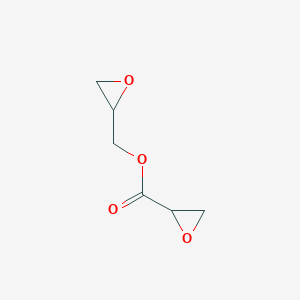
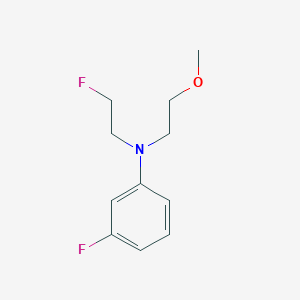
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
